molecular formula C53H80O2 B1678516 Plastoquinone CAS No. 4299-57-4

Plastoquinone

Cat. No. B1678516
CAS RN: 4299-57-4
M. Wt: 749.2 g/mol
InChI Key: FKUYMLZIRPABFK-IQSNHBBHSA-N
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Description

Plastoquinone (PQ) is a terpenoid-quinone molecule involved in the electron transport chain in the light-dependent reactions of photosynthesis . The most common form of plastoquinone, known as PQ-A or PQ-9, is a 2,3-dimethyl-1,4-benzoquinone molecule with a side chain of nine isoprenyl units .


Synthesis Analysis

Plastoquinone synthesis is a complex process. A marine representative of the Gammaproteobacteria produces 3,3’,5,5-tetrabromo-2,2-biphenyldiol (4-BP), which inhibits diverse phytoplankton by inhibiting plastoquinone synthesis . The gene cluster responsible for 4-BP synthesis contains genes encoding chorismate lyase, flavin-dependent halogenase, and cytochrome P450 .


Molecular Structure Analysis

The molecular structure of plastoquinone involves a distinct dynamic behavior in the presence of plastoquinol, which causes disruption of the interactions seen in the PSII–plastoquinone complex and leads to the “squeezing out” of plastoquinol from the binding pocket .


Chemical Reactions Analysis

In the photosystem II (PSII) of oxygenic photosynthetic organisms, the reaction center (RC) core mediates the light-induced electron transfer leading to water splitting and production of reduced plastoquinone molecules . The reduction of plastoquinone to plastoquinol lowers PSII affinity for the latter and leads to its release .


Physical And Chemical Properties Analysis

Plastoquinone is a highly hydrophobic molecule that is soluble in organic solvents and insoluble in aqueous solution . It has a chemical formula of C53H80O2 and a molar mass of 749.221 g·mol−1 .

Scientific Research Applications

1. Role in Plant Tolerance to Excess Light and Photooxidative Damage

Plastoquinone-9 plays a crucial role in photoprotection for plants. It acts as an antioxidant in plant leaves, essential for coping with excess light energy. Arabidopsis plants overexpressing the plastoquinone-9 biosynthesis gene showed enhanced resistance to photooxidative stress, demonstrating its central role in plant photoprotection (Ksas et al., 2015).

2. Neuroprotective Effects

Plastoquinone, specifically targeted to mitochondria, has shown neuroprotective properties in a rat model of brain ischemia/reperfusion injury. These properties were evaluated by reduced brain damage and improved neurological status, highlighting its potential in stroke treatment (Silachev et al., 2015).

3. Antimicrobial Activity

Plastoquinone analogs exhibit significant antimicrobial activity against bacterial strains like Staphylococcus epidermidis and fungi such as Candida albicans. This makes them potential lead structures for developing antimicrobial drug candidates (Mataracı-Kara et al., 2021).

4. Involvement Beyond Photosynthesis

Plastoquinone-9, while essential in photosynthesis, also plays roles in photoprotection, antioxidant activity, and chloroplast metabolism. It connects photosynthesis with plant metabolism, light acclimation, and stress tolerance (Havaux, 2020).

5. Electron Transport in Photosystem II

Plastoquinone acts as an electron carrier between photosystem II and the cytochrome b6f complex. Its pathways in photosystem II are crucial for the photosynthesis machinery, highlighting its importance in plant biochemistry (van Eerden et al., 2017).

6. Potential in Treating Age-Related Pathologies

Cationic derivatives of plastoquinone have been studied for their effectiveness in treating age-related pathologies. These derivatives show significant potential as mitochondria-targeted drugs due to their antioxidant properties (Severina et al., 2013).

7. Biosynthesis and Physiological Functions

Plastoquinone's biosynthesis involves a complex process with over thirty-five enzymes. It plays a crucial role in electron transport in photosynthesis and is involved in stress response, gene expression, and cellsignal transduction in plants. Its detailed biosynthesis pathway and physiological functions underline its significance in plant growth and development (Liu & Lu, 2016).

8. Antioxidant and Signaling Functions

Plastoquinone is integrated into the plant's antioxidant defense and signaling systems. Its reactions with various oxygen species contribute to both its antioxidant and signaling functions, playing a vital role in plant sustainability under stress conditions (Borisova-Mubarakshina et al., 2019).

9. Application in Age-Related Pathologies

Mitochondria-targeted plastoquinone derivatives, like SkQ1, have shown effectiveness in prolonging lifespan and suppressing age-related traits in various organisms. These derivatives offer a promising approach to treating acute age-related pathologies by reducing mitochondrial ROS and inhibiting mitochondria-mediated apoptosis (Skulachev et al., 2011).

10. Anticancer Potential

Plastoquinone analogs have displayed antiproliferative activity against various cancer cell lines. Specifically, they have shown promise in breast cancer treatment, with potential mechanisms involving increased oxidative stress and apoptosis induction (Jannuzzi et al., 2021).

11. Herbicidal Applications

Plastoquinone's role in photosynthesis makes it a target for herbicidal action. Inhibitors targeting plastoquinone biosynthesis, particularly in the enzyme p-hydroxyphenylpyruvate dioxygenase, demonstrate potential in developing new herbicide molecules (Ooka et al., 2022).

Safety And Hazards

According to the Safety Data Sheet, plastoquinone is classified under acute toxicity, oral (Category 4), H302 . In case of inhalation, skin contact, eye contact, or ingestion, specific first-aid measures are recommended .

Future Directions

The design of novel medicinal compounds based on plastoquinone is a relevant and promising direction of modern science . The results of the application of ubiquinone and plastoquinone derivatives as membrane antioxidants and regulators of the level of reactive oxygen species in tissues are promising .

properties

IUPAC Name

2,3-dimethyl-5-[(2E,6E,10E,14E,18E,22E,26E,30E)-3,7,11,15,19,23,27,31,35-nonamethylhexatriaconta-2,6,10,14,18,22,26,30,34-nonaenyl]cyclohexa-2,5-diene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H80O2/c1-40(2)21-13-22-41(3)23-14-24-42(4)25-15-26-43(5)27-16-28-44(6)29-17-30-45(7)31-18-32-46(8)33-19-34-47(9)35-20-36-48(10)37-38-51-39-52(54)49(11)50(12)53(51)55/h21,23,25,27,29,31,33,35,37,39H,13-20,22,24,26,28,30,32,34,36,38H2,1-12H3/b41-23+,42-25+,43-27+,44-29+,45-31+,46-33+,47-35+,48-37+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKUYMLZIRPABFK-IQSNHBBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C(=CC1=O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)C(=CC1=O)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H80O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40893791
Record name Plastoquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40893791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

749.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Plastoquinone

CAS RN

4299-57-4
Record name Plastoquinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4299-57-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Plastoquinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004299574
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Plastoquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40893791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PLASTOQUINONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OAC30J69CN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
37,400
Citations
M Havaux - Trends in plant science, 2020 - cell.com
Plastoquinone-9 (PQ-9) is an essential component of photosynthesis that carries electrons in the linear and alternative electron transport chains, and is also a redox sensor that …
Number of citations: 64 www.cell.com
J Amesz - Biochimica et Biophysica Acta (BBA)-Reviews on …, 1973 - Elsevier
… Plastoquinone is presumably … plastoquinone in those cases where mixtures of plastoquinones were used, or where the results do not allow us to distinguish the type of plastoquinone …
Number of citations: 141 www.sciencedirect.com
HH Stiehl, HT Witt - Zeitschrift für Naturforschung B, 1969 - degruyter.com
I. The function of plastoquinone PQ in photosynthesis has been measured by absorption changes in the UV at 265 nm. These measurements have been refined by the application of the …
Number of citations: 433 www.degruyter.com
M Liu, S Lu - Frontiers in Plant Science, 2016 - frontiersin.org
Plastoquinone (PQ) and ubiquinone (UQ) are two important prenylquinones, functioning as electron transporters in the electron transport chain of oxygenic photosynthesis and the …
Number of citations: 147 www.frontiersin.org
J Soll, M Kemmerling, G Schultz - Archives of biochemistry and biophysics, 1980 - Elsevier
… and plastoquinone-9 precursors. The biosynthesis of α-tocopherol and plastoquinone-9 is a … in the prenylation and methylation sequence of plastoquinone-9 biosynthesis. A very active …
Number of citations: 181 www.sciencedirect.com
FJ Van Eerden, MN Melo, PWJM Frederix… - Nature …, 2017 - nature.com
Plastoquinone (PLQ) acts as an electron carrier between photosystem II (PSII) and the cytochrome b 6 f complex. To understand how PLQ enters and leaves PSII, here we show results …
Number of citations: 84 www.nature.com
J Kern, G Renger - Photosynthesis research, 2007 - Springer
This mini-review briefly summarizes our current knowledge on the reaction pattern of light-driven water splitting and the structure of Photosystem II that acts as a water:plastoquinone …
Number of citations: 187 link.springer.com
JM Escoubas, M Lomas, J LaRoche… - Proceedings of the …, 1995 - National Acad Sciences
… was partially enhanced by reducing plastoquinone with 3-(3,4-… the redox state of the plastoquinone pool in the chloroplast … status of plastoquinone through a chloroplast protein kinase. …
Number of citations: 817 www.pnas.org
J Amesz - Photosynthesis I: Photosynthetic Electron Transport …, 1977 - Springer
… In the following we shall use the term plastoquinone in those cases where the identity of the plastoquinone involved is not known with certainty, or where mixtures of plastoquinones …
Number of citations: 28 link.springer.com
M Hirano, K Satoh, S Katoh - Photosynthesis research, 1980 - Springer
… to plastoquinone. DCMU specifically inhibits electron flow from photosystem II to plastoquinone [7], whereas oxidation of plastoquinone … plastoquinone, while reduction of plastoquinone …
Number of citations: 173 link.springer.com

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